
4-Fluoro-2-(trifluoromethoxy)benzaldehyde
説明
4-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 . It is a pale-yellow to yellow-brown liquid . It is used as a reagent in the synthesis of numerous inhibitors against proteins such as CRTH2, DP2 Receptor, and Hepatitis B Virus (HBV) Capsid .
Molecular Structure Analysis
The molecular weight of this compound is 208.11 . The IUPAC name for this compound is this compound . The InChI code is 1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 208.11 . The storage temperature is between 2-8°C .科学的研究の応用
Radiochemical Synthesis : 4-Fluoro-2-(trifluoromethoxy)benzaldehyde has been used in radiochemical synthesis. For instance, it has been involved in the one-step reductive etherification of 4-[18F]fluoro-benzaldehyde with decaborane to synthesize 4-[18F]fluoro-benzylethers, a process significant in the field of radiopharmaceuticals (Funke et al., 2006).
Polymerization : This compound plays a role in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which have applications in polymer science. These compounds have been synthesized and copolymerized with styrene in solution with radical initiation (Cimino et al., 2020).
Anticancer Research : In pharmacology, derivatives of this compound have been synthesized for use in anticancer research. For example, its fluoro-substituted stilbenes analogues have been investigated for their potential as anticancer agents (Lawrence et al., 2003).
Material Science : The compound has been used in the synthesis of fluorinated microporous polyaminals, which are significant for adsorption of gases like carbon dioxide, demonstrating potential applications in environmental science and engineering (Li et al., 2016).
Chemical Synthesis : There are numerous studies focusing on its use in various chemical syntheses, such as the palladium-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides (Kim & Yu, 2003).
Enzymatic Reactions : The compound has been studied in the context of enzymatic Baeyer–Villiger Oxidation of benzaldehydes, providing insights into biocatalysis and enzyme mechanisms (Moonen et al., 2005).
Safety and Hazards
生化学分析
Biochemical Properties
4-Fluoro-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various inhibitors against proteins such as CRTH2, DP2 Receptor, and Hepatitis B Virus (HBV) Capsid . The compound interacts with enzymes and proteins through its aldehyde group, which can form covalent bonds with amino acid residues in the active sites of enzymes. This interaction can lead to enzyme inhibition or modification of protein function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses and immune regulation . Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through its reactive aldehyde group. This binding can result in enzyme inhibition or activation, depending on the specific target and context . The compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-inflammatory or antiviral activity . At high doses, the compound can induce toxic or adverse effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound can affect metabolic flux by inhibiting or activating key enzymes in these pathways, leading to changes in metabolite levels and overall metabolic balance. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNURBZYZYVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


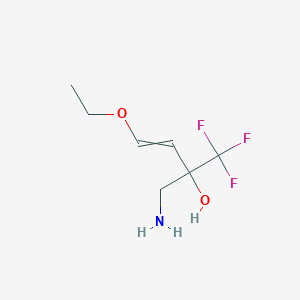
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)
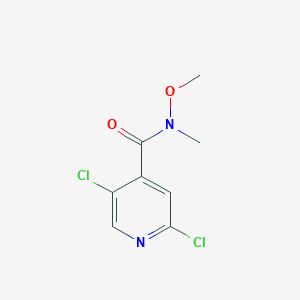

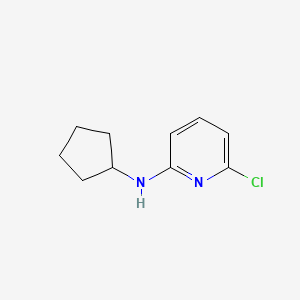
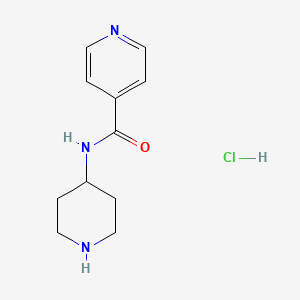
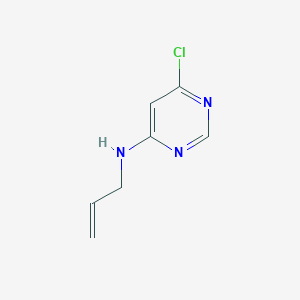


![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
